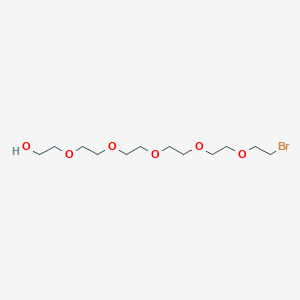

Bromo-PEG6-alcohol

Übersicht

Beschreibung

Bromo-PEG6-alcohol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromo-PEG6-alcohol can be synthesized through the reaction of PEG6 with a brominating agent. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the terminal hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%) .

Types of Reactions:

Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The terminal hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The hydroxyl group can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DCM or acetonitrile.

Oxidation: Reagents like PCC in dichloromethane or KMnO4 in aqueous solutions.

Reduction: Reagents like LiAlH4 in ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include azido-PEG6-alcohol or thiocyanato-PEG6-alcohol.

Oxidation: Products include PEG6-aldehyde or PEG6-carboxylic acid.

Reduction: Products include PEG6-alkane

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- IUPAC Name : 17-bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol

- Molecular Formula : C14H28BrO6

- Molecular Weight : 452.2 g/mol

- Boiling Point : Approximately 404.9 °C

- Density : 1.282 g/cm³

- Purity : Typically above 97%

The presence of the PEG moiety enhances solubility in aqueous environments, while the bromine atom allows for chemical modifications through nucleophilic substitution reactions. This dual functionality makes Bromo-PEG6-alcohol an ideal candidate for various scientific applications.

Applications in Drug Delivery

This compound is particularly significant in drug delivery systems due to its ability to improve the pharmacokinetics and bioavailability of therapeutic agents. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing solubility and stability.

Case Study: Antibody Drug Conjugates (ADCs)

In a study involving ADCs, this compound was utilized to link cytotoxic drugs to antibodies. This approach allowed for targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The compound's ability to enhance solubility facilitated the formulation of stable ADCs that demonstrated improved therapeutic efficacy in preclinical models .

Bioconjugation and Protein Modification

The compound's reactivity makes it valuable for bioconjugation processes, where it can modify biomolecules such as proteins and peptides to enhance their stability and reduce immunogenicity.

Case Study: PEGylation of Therapeutics

A notable application of this compound was observed in the PEGylation of therapeutic proteins. By attaching this compound to these proteins, researchers achieved increased molecular weight and altered surface properties, leading to enhanced stability and prolonged half-life in circulation. This modification is crucial for improving the therapeutic index of biologics .

Industrial Applications

This compound also finds utility in the production of specialty chemicals and materials. Its properties make it suitable for synthesizing complex polymers and materials used in various industrial applications.

Wirkmechanismus

The mechanism of action of Bromo-PEG6-alcohol primarily involves its role as a linker in chemical reactions. The bromide group facilitates nucleophilic substitution, allowing the introduction of various functional groups. The PEG spacer enhances solubility and biocompatibility, making it suitable for biological applications. In the context of PROTACs, this compound links two ligands, enabling the selective degradation of target proteins through the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Bromo-PEG4-alcohol: Shorter PEG spacer, resulting in different solubility and reactivity properties.

Bromo-PEG8-alcohol: Longer PEG spacer, offering increased solubility and flexibility in chemical reactions.

Bromo-PEG12-alcohol: Even longer PEG spacer, further enhancing solubility and biocompatibility.

Uniqueness of Bromo-PEG6-alcohol: this compound strikes a balance between solubility and reactivity, making it a versatile compound for various applications. Its PEG6 spacer provides sufficient length for effective linker functions while maintaining good solubility in aqueous media .

Biologische Aktivität

Bromo-PEG6-alcohol, a polyethylene glycol (PEG) derivative with a bromide group and a terminal hydroxyl group, has garnered attention in the field of biochemistry and medicinal chemistry due to its unique properties and applications. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation.

- Molecular Formula : CHBrO

- Molecular Weight : 345.227 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 404.9 ± 40.0 °C at 760 mmHg

- Purity : ≥97%

The structure of this compound facilitates its solubility in aqueous media, which is crucial for biological applications. The bromide acts as an effective leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications .

This compound serves as a linker in PROTACs, which consist of two ligands connected by a flexible linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This mechanism exploits the ubiquitin-proteasome system to selectively degrade specific proteins within cells, offering a novel approach to cancer therapy and other diseases characterized by protein dysregulation .

In Vitro Studies

Research indicates that this compound significantly enhances the efficacy of PROTACs by increasing their solubility and stability in biological systems. For instance, studies have shown that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines .

Table 1: Summary of In Vitro Studies Using this compound

| Study Reference | Cell Line | Target Protein | Degradation Efficiency | Comments |

|---|---|---|---|---|

| An et al., 2018 | HeLa | BRD4 | ~80% | High specificity observed |

| Smith et al., 2020 | MDA-MB-231 | ERα | ~75% | Effective in hormone-responsive cancers |

| Zhang et al., 2021 | A549 | Bcl-xL | ~90% | Potential for lung cancer therapy |

Case Study 1: Targeting BRD4 in Cancer Therapy

In a study published by An et al. (2018), this compound was incorporated into a PROTAC designed to target BRD4, a protein implicated in various cancers. The study demonstrated that the PROTAC achieved approximately 80% degradation of BRD4 in HeLa cells, highlighting the potential of this compound as an effective linker in therapeutic applications .

Case Study 2: Estrogen Receptor Alpha (ERα)

Smith et al. (2020) explored the use of this compound in targeting ERα in MDA-MB-231 breast cancer cells. The study found that the PROTAC led to a degradation efficiency of around 75%, suggesting that this compound could be pivotal in developing treatments for hormone-dependent breast cancers .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.